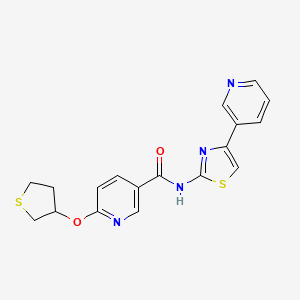

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

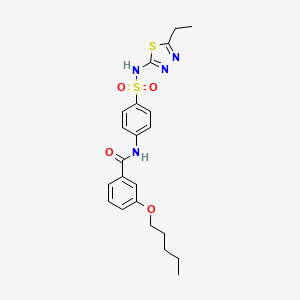

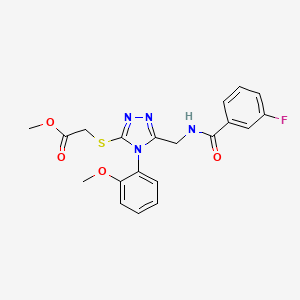

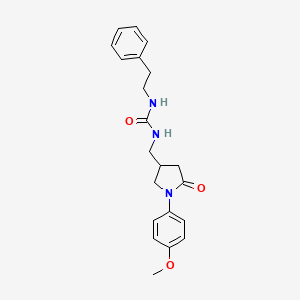

N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolyl-nicotinamide derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Properties and Synthesis

Research has shown that derivatives of nicotinamide, such as the 4-Thiazolidinones of Nicotinic Acid, demonstrate significant antimicrobial activity against a range of bacteria and fungi. These compounds are synthesized using known methods from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010). Furthermore, the study on nicotinamide derivatives and related compounds by mammals, insects, and bacteria indicates a broad spectrum of activity and potential utility in addressing nutritional deficiencies and therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Coordination Chemistry

Nicotinamide and its derivatives have been extensively studied for their ability to form coordination compounds with metals, offering insights into their potential applications in materials science and catalysis. For example, the study on ternary complexes of Zinc(II), Cyclen, and Pyridinecarboxylic Acids explores how these compounds interact with metals and other ligands in solution and the solid state, revealing complex stability and structural characteristics relevant to bioinorganic chemistry and the design of metal-based drugs (Vargová et al., 2007).

Molecular Structure Analysis

The detailed study of the molecular structure of nicotinamide and its derivatives, such as the accurate determination of crystal structures through X-ray and neutron diffraction experiments, provides foundational knowledge for understanding the electrostatic properties and potential reactivity of these compounds. This knowledge is crucial for designing new molecules with tailored properties for specific applications, as demonstrated by the experimental charge density and electrostatic potential analysis in nicotinamide (Miwa et al., 1999).

Biological Activity

The synthesis and evaluation of new pyridine-2(1H)-thiones, nicotinamides, and related compounds containing antipyrene moiety for antimicrobial activity represent a significant area of research. These studies aim to discover new therapeutic agents by exploring the antimicrobial potential of nicotinamide derivatives, highlighting their role in medicinal chemistry and drug development (Othman, 2013).

Mechanism of Action

Target of action

Compounds containing a thiazole ring, such as “N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide”, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of action

Thiazoles are known to interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions .

Biochemical pathways

Without specific information on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles are known to interact with a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazoles, in general, have diverse solubility and bioavailability properties depending on their specific structures .

Result of action

Thiazoles can have a wide range of effects due to their diverse biological activities .

properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-17(13-3-4-16(20-9-13)24-14-5-7-25-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHGCIZBODTQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)

![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)

![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)

![Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate](/img/structure/B2693205.png)

![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)